![molecular formula C13H22BN3O2 B596448 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-46-8](/img/structure/B596448.png)
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C13H22BN3O2 . It has a molecular weight of 263.15 g/mol . The compound is also known by other names such as “2-Isopropylaminopyrimidine-5-boronic acid, pinacol ester” and "N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine" .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimidine ring attached to an isopropyl group and a boronate ester group . The InChIKey, a unique identifier for the compound, is QBHVLILXYSZCIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a few notable computed properties. It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has three rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 263.1805071 g/mol . The topological polar surface area is 56.3 Ų .Scientific Research Applications
Synthetic Chemistry Applications
The compound is utilized in synthetic chemistry for the development of novel pyrimidines, which are core structures in many pharmaceuticals and agrochemicals. For instance, Sosnovskikh et al. (2002) demonstrated its use in reactions with halonitriles to produce pyrimidines containing fluoro- and chloro-substituents, highlighting a new route to such compounds with potential bioactivity Sosnovskikh, V., Usachev, B., & Röschenthaler, G. (2002). Tetrahedron, 58(7), 1375-1379. Additionally, Abd El Kader et al. (2012) synthesized pirfenidone structural isosteres, employing the compound for arylation of heterocyclic amines, indicating its utility in creating analogs of compounds with therapeutic effects for the treatment of fibrosis Kamelia F. Abd El Kader, S. A. E. El Bialy, M. El-Ashmawy, & D. Boykin. (2012).
Material Science and Chemistry
In material science, the compound's derivatives have been investigated for their potential in creating new materials. For example, Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates for their physicochemical properties, which could have implications in material science and nanotechnology P.-Y. Huang, Z. Yang, Q.-M. Wu, D.-Z. Yang, J. Chen, H. Chai, & C.-S. Zhao. (2021).
Antifungal and Antibacterial Applications
Irving et al. (2003) synthesized novel N2B heterocycles using the compound, which showed considerable antifungal activity against Aspergillus niger and Aspergillus flavus and moderate antibacterial activity against Bacillus cereus, illustrating its potential in the development of new antimicrobial agents A. M. Irving, C. Vogels, L. Nikolcheva, J. Edwards, Xiao-feng He, Michael G. Hamilton, M. Baerlocher, F. Baerlocher, A. Decken, & S. Westcott. (2003). New Journal of Chemistry, 27(8), 1419-1424.
Molecular Structure and Analysis
Research by Liao et al. (2022) into the synthesis, characterization, crystal structure, and DFT studies of pyrazole derivatives emphasizes the role of the compound in advancing our understanding of molecular structures through crystallography and theoretical chemistry, offering insights into the electron distribution and physicochemical characteristics of novel compounds T. Liao, Xiangxiang Liu, Yuan-Zhi Wang, & Zhixu Zhou. (2022). Molecular Crystals and Liquid Crystals, 745, 60-67.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used as reagents in organic synthesis .
Mode of Action
The compound is used as a reagent to borylate arenes . Borylation is a process where a boron atom is introduced into an organic molecule. This process is often used in the synthesis of various organic compounds, including pharmaceuticals and materials for electronics .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronics .
properties
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O2/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHVLILXYSZCIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675237 |
Source
|
Record name | N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-46-8 |
Source
|
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.